molecular formula C7H9ClN4 B14260945 Benzenecarboximidamide, 2-chloro-4-hydrazino- CAS No. 380241-55-4

Benzenecarboximidamide, 2-chloro-4-hydrazino-

Cat. No.: B14260945
CAS No.: 380241-55-4
M. Wt: 184.62 g/mol
InChI Key: YJKVLBKNHMGCJN-UHFFFAOYSA-N
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Description

Benzenecarboximidamide, 2-chloro-4-hydrazino- is a chemical compound with the molecular formula C7H9ClN4. It is known for its unique structure, which includes a benzenecarboximidamide core substituted with a chlorine atom and a hydrazino group.

Preparation Methods

The synthesis of Benzenecarboximidamide, 2-chloro-4-hydrazino- typically involves the following steps:

    Starting Materials: The synthesis begins with benzenecarboximidamide as the core structure.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Benzenecarboximidamide, 2-chloro-4-hydrazino- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzenecarboximidamide, 2-chloro-4-hydrazino- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzenecarboximidamide, 2-chloro-4-hydrazino- involves its interaction with specific molecular targets and pathways. The compound’s hydrazino group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. This mechanism is particularly relevant in its potential anticancer and antimicrobial activities .

Comparison with Similar Compounds

Benzenecarboximidamide, 2-chloro-4-hydrazino- can be compared with other similar compounds, such as:

Properties

CAS No.

380241-55-4

Molecular Formula

C7H9ClN4

Molecular Weight

184.62 g/mol

IUPAC Name

2-chloro-4-hydrazinylbenzenecarboximidamide

InChI

InChI=1S/C7H9ClN4/c8-6-3-4(12-11)1-2-5(6)7(9)10/h1-3,12H,11H2,(H3,9,10)

InChI Key

YJKVLBKNHMGCJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NN)Cl)C(=N)N

Origin of Product

United States

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